3-Bromo-5-(methoxymethyl)pyridine

Description

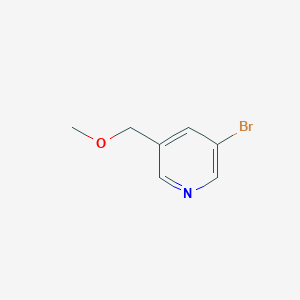

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-2-7(8)4-9-3-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBXJVRGUSEWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595237 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-17-2 | |

| Record name | 3-Bromo-5-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine (CAS 173999-17-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxymethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document consolidates available data on its chemical and physical properties, safety information, and its utility in the synthesis of complex organic molecules.

Chemical and Physical Properties

3-Bromo-5-(methoxymethyl)pyridine is a substituted pyridine derivative. The presence of a bromine atom and a methoxymethyl group on the pyridine ring makes it a versatile intermediate for further chemical modifications, particularly in the development of novel pharmaceutical compounds. Pyridine and its derivatives are fundamental scaffolds in numerous approved drugs due to their favorable pharmacokinetic properties and their ability to participate in hydrogen bonding.[1]

Table 1: Physical and Chemical Properties of 3-Bromo-5-(methoxymethyl)pyridine

| Property | Value | Source(s) |

| CAS Number | 173999-17-2 | [2][3] |

| Molecular Formula | C₇H₈BrNO | [2][3] |

| Molecular Weight | 202.05 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Purity | ≥98.0% | [2] |

| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [2] |

Synthesis

The synthesis of 3-Bromo-5-(methoxymethyl)pyridine would likely start from a corresponding hydroxymethylpyridine derivative, which is then brominated and subsequently etherified, or from a pre-brominated pyridine scaffold onto which the methoxymethyl group is introduced.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridines are of significant interest in medicinal chemistry. The pyridine scaffold is present in a wide array of FDA-approved drugs.[6] Brominated pyridines, such as 3-Bromo-5-(methoxymethyl)pyridine, serve as crucial intermediates in the synthesis of more complex molecules. The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds to build larger molecular frameworks.[7]

The methoxymethyl group can also influence the biological activity and pharmacokinetic properties of a final drug candidate. It can affect solubility, metabolic stability, and the ability of the molecule to interact with biological targets.[8] While specific biological targets for 3-Bromo-5-(methoxymethyl)pyridine itself have not been identified in the reviewed literature, its role as a synthetic intermediate suggests its use in the creation of compounds targeting a wide range of diseases. For example, pyridine derivatives have been investigated for their potential as anticancer agents.[6]

Experimental Considerations and Safety

As with any chemical reagent, proper handling and safety precautions are essential when working with 3-Bromo-5-(methoxymethyl)pyridine.

Table 2: Safety Information

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

For detailed safety information, it is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier.

Logical Workflow for Utilization in Synthesis

The primary utility of 3-Bromo-5-(methoxymethyl)pyridine lies in its role as a building block for more complex molecules. A typical experimental workflow would involve using this compound as a substrate in a cross-coupling reaction.

Caption: General workflow for a Suzuki cross-coupling reaction using 3-Bromo-5-(methoxymethyl)pyridine.

This workflow illustrates the common use of a brominated pyridine in a palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond, a fundamental step in the synthesis of many pharmaceutical compounds. The specific conditions (catalyst, base, solvent, temperature) would need to be optimized for each specific reaction.

References

- 1. nbinno.com [nbinno.com]

- 2. abmole.com [abmole.com]

- 3. 3-Bromo-5-(Methoxymethyl)Pyridine|CAS 173999-17-2 [rlavie.com]

- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 6. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-Bromo-5-(methoxymethyl)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

Quantitative data regarding the specific physicochemical properties of 3-Bromo-5-(methoxymethyl)pyridine are not extensively available in publicly accessible literature. However, based on available information, the following properties have been identified. For comparative purposes, the properties of the closely related compound, 3-Bromo-5-methoxypyridine, are also presented.

Table 1: Physicochemical Properties of 3-Bromo-5-(methoxymethyl)pyridine

| Property | Value | Source |

| Molecular Formula | C₇H₈BrNO | --INVALID-LINK-- |

| Molecular Weight | 202.05 g/mol | --INVALID-LINK-- |

| CAS Number | 173999-17-2 | --INVALID-LINK-- |

| Appearance | Off-white solid | --INVALID-LINK-- |

| Purity | ≥98.0% | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | --INVALID-LINK-- |

Table 2: Physicochemical Properties of 3-Bromo-5-methoxypyridine (for comparison)

| Property | Value | Source |

| Molecular Formula | C₆H₆BrNO | --INVALID-LINK-- |

| Molecular Weight | 188.02 g/mol | --INVALID-LINK-- |

| CAS Number | 50720-12-2 | --INVALID-LINK-- |

| Melting Point | 31-35 °C | --INVALID-LINK-- |

| Boiling Point | 212.2 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.5 ± 0.1 g/cm³ | --INVALID-LINK-- |

Synthesis and Characterization

Experimental Workflow: Synthesis and Purification

Caption: Generalized synthetic workflow for 3-Bromo-5-(methoxymethyl)pyridine.

Experimental Protocol: A Representative Synthesis

A likely synthesis of 3-Bromo-5-(methoxymethyl)pyridine would involve the reaction of a suitable starting material, such as 3,5-dibromopyridine, with a reagent to introduce the methoxymethyl group. A general procedure, adapted from the synthesis of similar pyridine derivatives, is as follows:

-

Preparation of the Reagent: A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

-

Reaction: The appropriate brominated pyridine precursor is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF). The previously prepared sodium methoxide solution is then added dropwise to the reaction mixture. The reaction is typically heated to facilitate the substitution.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

Characterization Workflow

Caption: Standard characterization workflow for synthesized compounds.

Role in Medicinal Chemistry and Drug Development

Specific biological activities or signaling pathways directly modulated by 3-Bromo-5-(methoxymethyl)pyridine have not been detailed in the available literature. However, its structural features make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.

The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the exploration of diverse chemical space. The pyridine ring is a common scaffold in many approved drugs, and the methoxymethyl substituent at the 5-position can influence the compound's solubility, metabolic stability, and binding interactions with biological targets.

Potential as a Chemical Building Block

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 3-Bromo-5-(methoxymethyl)pyridine, a key building block in medicinal chemistry and drug discovery. This document outlines a reliable synthetic pathway, detailed experimental protocols, and comprehensive characterization data.

Introduction

3-Bromo-5-(methoxymethyl)pyridine, with the CAS number 173999-17-2, is a substituted pyridine derivative of interest in the development of novel therapeutic agents. Its structural features, including the bromine atom and the methoxymethyl group on the pyridine ring, offer versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide details a robust synthetic method and the expected analytical characterization of the target compound.

Synthesis of 3-Bromo-5-(methoxymethyl)pyridine

The most direct and efficient synthesis of 3-Bromo-5-(methoxymethyl)pyridine involves the O-methylation of the commercially available precursor, (5-Bromopyridin-3-yl)methanol. This reaction is typically achieved through a Williamson ether synthesis, a well-established and reliable method for forming ethers.

The overall reaction is as follows:

Caption: Synthetic pathway for 3-Bromo-5-(methoxymethyl)pyridine.

Experimental Protocol

This protocol is based on the general principles of the Williamson ether synthesis and is expected to yield the desired product in good purity and yield.

Materials:

-

(5-Bromopyridin-3-yl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH3I)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (5-Bromopyridin-3-yl)methanol (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(methoxymethyl)pyridine as an off-white solid.[1]

Characterization

The structural confirmation and purity assessment of the synthesized 3-Bromo-5-(methoxymethyl)pyridine should be performed using standard analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 173999-17-2 |

| Molecular Formula | C7H8BrNO |

| Appearance | Off-white solid |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Bromo-5-(methoxymethyl)pyridine based on the analysis of structurally similar compounds.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | s | 1H | H-2 or H-6 |

| ~8.4 | s | 1H | H-2 or H-6 |

| ~7.8 | s | 1H | H-4 |

| ~4.5 | s | 2H | -CH₂-O- |

| ~3.4 | s | 3H | -O-CH₃ |

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 or C-6 |

| ~148 | C-2 or C-6 |

| ~138 | C-4 |

| ~135 | C-5 |

| ~122 | C-3 |

| ~72 | -CH₂-O- |

| ~58 | -O-CH₃ |

Table 3: Expected Mass Spectrometry Data

| Technique | Expected m/z |

| MS (ESI+) | [M+H]⁺ at ~202.0 and ~204.0 (isotopic pattern for Br) |

Table 4: Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1600-1450 | C=C and C=N stretch (pyridine ring) |

| ~1100-1000 | C-O stretch (ether) |

| ~700-600 | C-Br stretch |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 3-Bromo-5-(methoxymethyl)pyridine.

Caption: Workflow for the synthesis and purification of 3-Bromo-5-(methoxymethyl)pyridine.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic method for 3-Bromo-5-(methoxymethyl)pyridine and its expected characterization data. The described Williamson ether synthesis approach, starting from the readily available (5-Bromopyridin-3-yl)methanol, offers a straightforward route to this valuable building block. The provided analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material, facilitating its use in further synthetic endeavors and drug discovery programs.

References

Spectroscopic Data of 3-Bromo-5-(methoxymethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-5-(methoxymethyl)pyridine, CAS Number 173999-17-2. The information is intended to assist researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development in the characterization and utilization of this compound.

Compound Information

| Property | Value |

| Compound Name | 3-Bromo-5-(methoxymethyl)pyridine |

| CAS Number | 173999-17-2 |

| Molecular Formula | C₇H₈BrNO |

| Molecular Weight | 202.05 g/mol |

| Appearance | Off-white solid |

| Storage | 2-8°C, sealed in a dry environment |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-Bromo-5-(methoxymethyl)pyridine.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.54 | d | 1H | H-6 |

| 8.41 | d | 1H | H-2 |

| 7.85 | t | 1H | H-4 |

| 4.52 | s | 2H | -CH₂- |

| 3.40 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 150.2 | C-6 |

| 147.8 | C-2 |

| 139.5 | C-4 |

| 135.1 | C-5 |

| 121.7 | C-3 |

| 72.9 | -CH₂- |

| 58.6 | -OCH₃ |

Mass Spectrometry

| m/z | Interpretation |

| 201, 203 | [M]⁺, [M+2]⁺ (presence of Br) |

| 170, 172 | [M - OCH₃]⁺ |

| 122 | [M - Br - CH₃]⁺ |

| 92 | [M - Br - OCH₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| 3080-3010 | C-H stretch (aromatic) |

| 2980-2850 | C-H stretch (aliphatic) |

| 1580, 1470, 1420 | C=C and C=N stretching (pyridine ring) |

| 1100 | C-O stretch (ether) |

| 1020 | C-N stretch |

| 680 | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of 3-Bromo-5-(methoxymethyl)pyridine is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used for ¹H NMR acquisition.

-

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used for ¹³C NMR.

-

The spectral width is set to encompass the expected carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data is processed similarly to the ¹H NMR data, with chemical shifts referenced to the deuterated solvent signal.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation:

-

A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

Data Acquisition (ESI):

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ion intensity for the target molecule.

-

Mass spectra are acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

A small amount of the solid 3-Bromo-5-(methoxymethyl)pyridine is dissolved in a volatile solvent (e.g., dichloromethane or acetone).

-

A drop of the solution is placed onto a KBr or NaCl salt plate.

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

A background spectrum of the clean salt plate is recorded.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as 3-Bromo-5-(methoxymethyl)pyridine.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-(methoxymethyl)pyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds. A comprehensive experimental protocol for acquiring NMR spectra is also provided.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 3-Bromo-5-(methoxymethyl)pyridine. These predictions are based on the analysis of related pyridine derivatives.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.50 - 8.65 | d | ~2.0 |

| H-6 | 8.45 - 8.60 | d | ~2.0 |

| H-4 | 7.80 - 7.95 | t | ~2.0 |

| -CH₂- | 4.40 - 4.55 | s | - |

| -OCH₃ | 3.35 - 3.50 | s | - |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 | 158.0 - 160.0 |

| C-2 | 150.0 - 152.0 |

| C-6 | 147.0 - 149.0 |

| C-4 | 138.0 - 140.0 |

| C-3 | 118.0 - 120.0 |

| -CH₂- | 72.0 - 74.0 |

| -OCH₃ | 58.0 - 60.0 |

Structural and NMR Assignment Diagram

The following diagram illustrates the structure of 3-Bromo-5-(methoxymethyl)pyridine with atom numbering corresponding to the NMR data tables.

Caption: Structure of 3-Bromo-5-(methoxymethyl)pyridine with atom numbering.

Experimental Protocols

This section outlines a standard protocol for the preparation and analysis of a 3-Bromo-5-(methoxymethyl)pyridine sample for NMR spectroscopy.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 3-Bromo-5-(methoxymethyl)pyridine directly into a clean, dry vial.

-

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for many organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Instrument Setup and Data Acquisition

The following is a logical workflow for setting up an NMR experiment.

Caption: A typical workflow for an NMR experiment.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C nuclei.

-

Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

III. ¹H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

IV. ¹³C NMR Acquisition Parameters

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Temperature: 298 K.

V. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Interpretation of NMR Spectra

The interpretation of the NMR spectra relies on fundamental principles of chemical shifts and spin-spin coupling.

-

¹H NMR: The positions of the signals (chemical shifts) are influenced by the electron-donating or -withdrawing nature of the substituents. The bromine atom is expected to have a deshielding effect, while the methoxymethyl group will have a more complex influence. The coupling patterns between the aromatic protons can provide information about their relative positions on the pyridine ring.

-

¹³C NMR: The chemical shifts of the carbon atoms are also affected by the substituents. The carbon attached to the bromine atom will be significantly shifted, as will the carbons in the methoxymethyl group.

By combining the information from both ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY and HSQC, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Mass spectrometry of 3-Bromo-5-(methoxymethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry of 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 3-Bromo-5-(methoxymethyl)pyridine, a key heterocyclic compound of interest in medicinal chemistry and materials science. Given the absence of published mass spectra for this specific molecule, this document presents a theoretical framework for its analysis based on established fragmentation patterns of related chemical structures, including pyridine derivatives, benzyl ethers, and brominated aromatic compounds. The protocols and data presentation formats are designed to serve as a practical resource for researchers undertaking the analysis of this and similar molecules.

Predicted Fragmentation Pattern

The mass spectrum of 3-Bromo-5-(methoxymethyl)pyridine is expected to exhibit a distinctive fragmentation pattern under electron ionization (EI). The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

The primary fragmentation pathways are predicted to involve cleavage of the ether bond, loss of the methoxymethyl group, and subsequent fragmentation of the pyridine ring. The predicted major fragments are summarized in the table below.

Data Presentation: Predicted Mass Spectrometry Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Predicted Relative Intensity | Notes |

| 202/204 | [C₇H₈BrNO]⁺ | Moderate | Molecular ion peak, showing the Br isotopic pattern. |

| 171/173 | [C₆H₅BrNO]⁺ | Moderate | Loss of the methoxy group (-OCH₃). |

| 156/158 | [C₅H₃BrN]⁺ | High | Loss of the entire methoxymethyl group (-CH₂OCH₃). This is expected to be a major fragment. |

| 123 | [C₆H₅NO]⁺ | Moderate | Loss of the bromine atom from the m/z 202/204 fragment. |

| 92 | [C₅H₄N]⁺ | Moderate | Loss of Br from the m/z 156/158 fragment, representing the pyridine ring. |

| 78 | [C₅H₄N]⁺ | Moderate | Fragmentation of the pyridine ring. |

| 45 | [CH₂OCH₃]⁺ | High | The methoxymethyl cation, likely a prominent peak. |

Experimental Protocols

The following are generalized protocols for the analysis of 3-Bromo-5-(methoxymethyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and experimental goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 3-Bromo-5-(methoxymethyl)pyridine.

Sample Preparation:

-

Dissolve 1 mg of 3-Bromo-5-(methoxymethyl)pyridine in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample to a final concentration of 1-10 µg/mL.

-

Transfer the solution to a GC-MS autosampler vial.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Solvent Delay: 3 minutes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or when higher sensitivity is required.

Sample Preparation:

-

Dissolve 1 mg of 3-Bromo-5-(methoxymethyl)pyridine in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water).

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Dilute the filtrate to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

Instrumentation and Parameters:

-

Liquid Chromatograph:

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-2 min: 5% B.

-

2-15 min: 5% to 95% B.

-

15-18 min: 95% B.

-

18-18.1 min: 95% to 5% B.

-

18.1-25 min: 5% B (re-equilibration).

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 600 L/hr.

-

Scan Range: m/z 50-500.

-

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the mass spectrometric analysis of 3-Bromo-5-(methoxymethyl)pyridine.

Caption: Predicted EI fragmentation pathway of 3-Bromo-5-(methoxymethyl)pyridine.

Caption: General workflow for mass spectrometry analysis.

IUPAC name for 3-Bromo-5-(methoxymethyl)pyridine

An In-depth Technical Guide to 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-5-(methoxymethyl)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, a proposed synthetic protocol, and its potential applications as a versatile building block in the design of novel molecules.

Chemical and Physical Properties

3-Bromo-5-(methoxymethyl)pyridine is a substituted pyridine derivative. Pyridine and its analogues are fundamental scaffolds in numerous pharmaceuticals and bioactive compounds, making their functionalized versions valuable intermediates in drug discovery.[1] The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-(methoxymethyl)pyridine | [2] |

| CAS Number | 173999-17-2 | [2][3][4] |

| Chemical Formula | C₇H₈BrNO | [2][3][4] |

| Molecular Weight | 202.05 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| Storage Conditions | 2-8°C | [4] |

Note: Quantitative data such as melting point, boiling point, and solubility for 3-Bromo-5-(methoxymethyl)pyridine are not extensively reported in publicly available literature. Researchers should perform experimental characterization to determine these values.

Synthesis and Experimental Protocol

A specific, peer-reviewed synthesis for 3-Bromo-5-(methoxymethyl)pyridine is not readily found in the literature. However, a plausible and robust synthetic route can be proposed based on standard organic chemistry transformations, specifically the Williamson ether synthesis from the corresponding alcohol precursor. This method is widely used for the preparation of ethers due to its reliability and generally high yields.

Proposed Synthesis: Etherification of 3-bromo-5-(hydroxymethyl)pyridine.

Objective: To synthesize 3-Bromo-5-(methoxymethyl)pyridine by converting the primary alcohol of the starting material into a methyl ether.

Materials:

-

3-bromo-5-(hydroxymethyl)pyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexanes to remove the mineral oil, and the hexanes are carefully removed via cannula. Anhydrous THF is then added to the flask.

-

Deprotonation: The suspension is cooled to 0 °C in an ice bath. A solution of 3-bromo-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension over 15-20 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes, during which time hydrogen gas evolves, and the sodium alkoxide is formed.

-

Etherification: Methyl iodide (1.5 equivalents) is added dropwise to the reaction mixture at 0 °C. The flask is then allowed to warm to room temperature and stirred for 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Final Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Bromo-5-(methoxymethyl)pyridine. The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Chemical Reactivity and Applications in Drug Development

While specific biological activities for 3-Bromo-5-(methoxymethyl)pyridine have not been reported, its structure contains key functional groups that make it a valuable intermediate for creating diverse molecular libraries for drug screening.

-

Cross-Coupling Reactions: The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[5] These reactions are cornerstones of modern medicinal chemistry, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds to build molecular complexity.

-

Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated or alkylated. This site is crucial for modulating the physicochemical properties of a potential drug candidate, such as solubility and receptor binding affinity.

The overall workflow for utilizing this compound in a drug discovery context is illustrated in the diagram below.

Figure 1: A logical workflow demonstrating the use of 3-Bromo-5-(methoxymethyl)pyridine as a key intermediate in a drug discovery pipeline, from synthesis to hit identification.

Biological Activity Profile

As of this writing, there are no specific reports in peer-reviewed literature detailing the biological activity of 3-Bromo-5-(methoxymethyl)pyridine or its involvement in any signaling pathways. Its primary value lies in its potential as a synthetic building block for the creation of new chemical entities that can be screened for a wide range of biological targets. The combination of the pyridine core, a common motif in bioactive molecules, with a modifiable bromine atom makes it an attractive starting point for exploratory medicinal chemistry programs.[1][6]

References

Physicochemical Properties of 3-Bromo-5-(methoxymethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of 3-Bromo-5-(methoxymethyl)pyridine, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on outlining the standardized experimental protocols for determining its melting point and solubility. These methodologies are fundamental for the characterization of any novel chemical entity in a research and development setting.

Compound Profile: 3-Bromo-5-(methoxymethyl)pyridine

| Property | Data | Source |

| CAS Number | 173999-17-2 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Storage Conditions | 2-8°C | [2] |

Experimental Protocols

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. Pure compounds typically exhibit a sharp melting range of 1-2°C.[3] The following protocol describes the capillary method for determining the melting point range.

Objective: To determine the temperature range over which 3-Bromo-5-(methoxymethyl)pyridine transitions from a solid to a liquid.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation:

-

Ensure the 3-Bromo-5-(methoxymethyl)pyridine sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[4]

-

-

Apparatus Setup:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to a rapid setting to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting:

-

The melting point is reported as a range from the temperature at which melting begins to the temperature at which it is complete.

-

For accuracy, the determination should be repeated at least twice, and the results should be consistent.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7] This protocol is adaptable for various aqueous and organic solvents.

Objective: To quantify the concentration of 3-Bromo-5-(methoxymethyl)pyridine in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine sample

-

A selection of relevant solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 3-Bromo-5-(methoxymethyl)pyridine to a pre-determined volume of the chosen solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.[5]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Bromo-5-(methoxymethyl)pyridine of known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the compound.[8][9]

-

-

Reporting:

-

The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

-

Workflow and Data Visualization

The following diagrams illustrate the logical flow of physicochemical characterization for a novel compound like 3-Bromo-5-(methoxymethyl)pyridine.

Caption: Workflow for Physicochemical Characterization.

References

- 1. abmole.com [abmole.com]

- 2. 3-Bromo-5-(Methoxymethyl)Pyridine|CAS 173999-17-2 [rlavie.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Stability and Storage of 3-Bromo-5-(methoxymethyl)pyridine

Audience: Researchers, Scientists, and Drug Development Professionals Compound: 3-Bromo-5-(methoxymethyl)pyridine CAS Number: 173999-17-2 Molecular Formula: C₇H₈BrNO Appearance: Off-white solid[1]

This document provides a comprehensive overview of the stability profile and recommended storage conditions for 3-Bromo-5-(methoxymethyl)pyridine, a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for maintaining the compound's purity, and integrity, and ensuring the reliability of experimental outcomes.

Stability Profile and Storage Conditions

3-Bromo-5-(methoxymethyl)pyridine is generally stable under recommended storage conditions. However, its reactivity profile necessitates careful handling to prevent degradation. The primary factors influencing its stability are temperature, light, and exposure to incompatible materials.

Summary of Storage and Stability Data

| Parameter | Recommendation / Data | Source Citation(s) |

| Storage Temperature | 2-8°C (Refrigerated) | [1] |

| Atmosphere | Store under an inert atmosphere if possible, in a dry environment. | [2] |

| Light Exposure | Protect from light. Store in an opaque or amber container. | [3] |

| Moisture | Keep container tightly closed to prevent moisture ingress. The compound may be sensitive to moisture. | [4][5] |

| Chemical Stability | Stable under recommended storage conditions. | [3][6] |

| Conditions to Avoid | Excess heat, exposure to light, moisture, and incompatible materials. | [3][4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [3][7] |

| Hazardous Decomposition | Upon combustion or thermal decomposition, may produce Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx), and Hydrogen Bromide (HBr) gas. | [3] |

Potential Degradation Pathways

While a specific, experimentally determined degradation pathway for 3-Bromo-5-(methoxymethyl)pyridine is not documented in public literature, related pyridine compounds can undergo degradation through several mechanisms. These include:

-

Hydrolysis: The methoxymethyl ether linkage could be susceptible to hydrolysis, particularly under acidic conditions, to yield 3-bromo-5-(hydroxymethyl)pyridine and formaldehyde.

-

Oxidation: The pyridine ring and methoxymethyl group can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species, especially in the presence of strong oxidizing agents.

-

Photodegradation: Aromatic and halogenated compounds can be sensitive to light, which can initiate radical reactions or other forms of decomposition.

For pyridine itself, microbial degradation pathways have been studied, often involving monooxygenase-catalyzed ring cleavage to form intermediates that enter central metabolism[8][9]. While this is a biological pathway, it highlights the inherent susceptibility of the pyridine ring to oxidative cleavage.

Logical Workflow for Handling and Storage

To mitigate potential degradation, a systematic approach to handling and storage is essential. The following diagram outlines a decision-making workflow for researchers.

Caption: Decision workflow for proper handling and storage.

Representative Experimental Protocol: Stability Assessment

The following is a generalized protocol for assessing the stability of a chemical intermediate like 3-Bromo-5-(methoxymethyl)pyridine. This protocol should be adapted based on available analytical equipment and specific experimental goals.

Objective

To evaluate the stability of 3-Bromo-5-(methoxymethyl)pyridine under accelerated stress conditions (heat, light, humidity) and long-term storage conditions.

Materials and Equipment

-

3-Bromo-5-(methoxymethyl)pyridine (test substance)

-

HPLC-grade Acetonitrile and Water

-

Calibrated HPLC system with a UV detector and a suitable C18 column

-

Forced-air stability chambers/ovens

-

Photostability chamber

-

Calibrated analytical balance

-

pH meter

-

Class A volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: General workflow for a chemical stability study.

Procedure

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent peak of 3-Bromo-5-(methoxymethyl)pyridine from potential degradation products. A C18 column with a gradient of acetonitrile and water is a common starting point.

-

Initial Analysis (T=0): Accurately weigh and dissolve a sample of the compound to a known concentration. Analyze this solution via HPLC to establish the initial purity and retention time.

-

Sample Preparation for Stress Testing: Aliquot precise amounts of the solid compound into several sets of vials for each stress condition.

-

Stress Conditions:

-

Thermal: Place one set of vials in a 60°C oven.

-

Photostability: Expose another set to a light source as specified by ICH Q1B guidelines.

-

Humidity: Place a third set in a chamber at 25°C / 75% Relative Humidity (RH).

-

Control: Store a final set under the recommended storage conditions (2-8°C, protected from light).

-

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 2, and 4 weeks), remove one vial from each stress condition.

-

Sample Analysis: Dissolve the contents of each vial in the HPLC mobile phase to the target concentration and analyze immediately.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the T=0 and control samples. Calculate the percentage of the parent compound remaining. Note the appearance of any new peaks, which indicate degradation products. A decrease in the parent peak area without the appearance of new peaks may suggest the formation of non-UV active or volatile degradants.

This systematic approach allows for a thorough understanding of the compound's stability profile, ensuring its quality and suitability for research and development activities.

References

- 1. 3-Bromo-5-(Methoxymethyl)Pyridine|CAS 173999-17-2 [rlavie.com]

- 2. 3-溴-5-羟基吡啶 | 74115-13-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. chemscene.com [chemscene.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. benchchem.com [benchchem.com]

- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Purity and Assay of 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the purity and assay of 3-Bromo-5-(methoxymethyl)pyridine (CAS No. 173999-17-2), a key intermediate in pharmaceutical synthesis. This document outlines the typical quality specifications, potential impurities, and detailed analytical methodologies for the characterization and quality control of this compound. The guide is intended to support researchers and drug development professionals in ensuring the quality and consistency of 3-Bromo-5-(methoxymethyl)pyridine used in their work.

Introduction

3-Bromo-5-(methoxymethyl)pyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. The purity and quality of this intermediate are critical, as impurities can potentially be carried through subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details the analytical procedures necessary to ascertain the purity and assay of 3-Bromo-5-(methoxymethyl)pyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-5-(methoxymethyl)pyridine is presented in the table below.

| Property | Value | Reference |

| CAS Number | 173999-17-2 | N/A |

| Molecular Formula | C₇H₈BrNO | N/A |

| Molecular Weight | 202.05 g/mol | N/A |

| Appearance | Off-white solid | [1] |

| Storage | 2-8°C | [1] |

Purity and Impurity Profile

The purity of 3-Bromo-5-(methoxymethyl)pyridine is typically expected to be high, often exceeding 98%, for use in pharmaceutical development. Potential impurities may arise from the starting materials, by-products of the synthesis, or degradation.

Table of Potential Impurities:

| Impurity Name | Structure | Source |

| 3,5-Dibromopyridine | Starting material | |

| 5-Bromo-3-pyridinemethanol | Starting material or by-product | |

| Unidentified related substances | N/A | By-products or degradation |

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of 3-Bromo-5-(methoxymethyl)pyridine.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the primary method for determining the purity of 3-Bromo-5-(methoxymethyl)pyridine and for assaying its content. A reverse-phase method is typically employed.

Experimental Protocol (Example):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol (Example):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at a suitable temperature (e.g., 50°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-450.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of 3-Bromo-5-(methoxymethyl)pyridine and can also be used for a quantitative assay (qNMR) against a certified internal standard. The presence of unexpected signals may indicate impurities.

Experimental Protocol (Example):

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the methoxymethyl group. The ¹³C NMR will show the corresponding carbon signals. Purity can be estimated by comparing the integrals of the compound's signals to those of any impurity signals.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the quality control and synthesis of 3-Bromo-5-(methoxymethyl)pyridine.

Caption: Quality Control Workflow for 3-Bromo-5-(methoxymethyl)pyridine.

Caption: General Synthesis and Purification Workflow.

Conclusion

The quality of 3-Bromo-5-(methoxymethyl)pyridine is paramount for its successful application in research and drug development. A robust analytical strategy employing a combination of HPLC, GC-MS, and NMR is essential for ensuring its purity, identity, and strength. The methodologies and workflows presented in this guide provide a solid framework for the quality control of this important chemical intermediate. Adherence to these principles will contribute to the reliability and reproducibility of scientific outcomes and the safety of resulting pharmaceutical products.

References

Unlocking the Therapeutic Potential of 3-Bromo-5-(methoxymethyl)pyridine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The strategic introduction of specific substituents, such as a bromine atom and a methoxymethyl group, onto the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide delves into the potential biological activities of a promising class of compounds: 3-Bromo-5-(methoxymethyl)pyridine derivatives. While direct and extensive research on this specific scaffold is emerging, this paper will synthesize available data on closely related analogues to highlight potential therapeutic applications, present relevant experimental methodologies, and visualize key biological pathways.

Potential Biological Activities

Derivatives of 3-bromopyridine and molecules containing methoxymethyl-substituted aromatic rings have demonstrated a range of biological activities, suggesting potential avenues of investigation for 3-Bromo-5-(methoxymethyl)pyridine derivatives. These activities primarily include anticancer and antimicrobial effects.

Anticancer Activity

Several studies on substituted pyridine derivatives have revealed their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as protein kinases, which are crucial for cancer cell proliferation and survival. For instance, various pyridine-containing compounds have been investigated as inhibitors of kinases like Bcr-Abl, which is implicated in chronic myeloid leukemia.

While specific quantitative data for 3-Bromo-5-(methoxymethyl)pyridine derivatives is not yet widely published, the data from analogous brominated and methoxy-substituted pyridine compounds provide valuable insights into their potential potency. The following table summarizes the anticancer activity of structurally related pyridine derivatives against various cancer cell lines.

| Compound Class | Derivative/Compound | Cancer Cell Line | Activity (IC50/GI50) |

| Pyridin-3-yl Pyrimidines | Compound A2 | K562 | Potent Bcr-Abl Inhibition |

| Pyridin-3-yl Pyrimidines | Compound A8 | K562 | Potent Bcr-Abl Inhibition |

| Pyridin-3-yl Pyrimidines | Compound A9 | K562 | Potent Bcr-Abl Inhibition |

| Thiazole-Pyrimidine Derivatives | Compound 4b | HOP-92 (NSCLC) | 86.28% Growth Inhibition |

| Thiazole-Pyrimidine Derivatives | Compound 4a | HCT-116 (Colorectal) | 40.87% Growth Inhibition |

| Thiazole-Pyrimidine Derivatives | Compound 4h | SK-BR-3 (Breast) | 46.14% Growth Inhibition |

This table presents data from analogous compounds to infer the potential of 3-Bromo-5-(methoxymethyl)pyridine derivatives. Specific IC50 values for the pyridin-3-yl pyrimidines were not provided in the source material but were described as potent.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The introduction of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to penetrate microbial cell membranes. This suggests that 3-Bromo-5-(methoxymethyl)pyridine derivatives could be promising candidates for the development of new antibacterial and antifungal drugs. Research on related pyridine derivatives has shown activity against various pathogenic microbes.

Experimental Protocols

To facilitate further research into the biological activities of 3-Bromo-5-(methoxymethyl)pyridine derivatives, this section provides detailed methodologies for key experiments commonly employed in the evaluation of anticancer and antimicrobial agents.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (e.g., Bcr-Abl)

Kinase inhibition assays are crucial for determining the specific molecular targets of potential anticancer drugs.

Protocol:

-

Assay Setup: In a 96-well plate, add the kinase (e.g., Bcr-Abl), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC50 value.

Visualizing Potential Mechanisms of Action

To illustrate the potential mechanisms through which 3-Bromo-5-(methoxymethyl)pyridine derivatives might exert their biological effects, the following diagrams, generated using the DOT language, depict a generic kinase inhibition pathway and a typical experimental workflow for screening these compounds.

Caption: Potential mechanism of action via kinase pathway inhibition.

Caption: A typical drug discovery workflow for novel pyridine derivatives.

Conclusion and Future Directions

While the direct biological evaluation of 3-Bromo-5-(methoxymethyl)pyridine derivatives is an area ripe for exploration, the existing literature on analogous compounds provides a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries, which can be screened using the established protocols outlined in this guide. Future research should focus on synthesizing a focused library of these derivatives and evaluating their biological activities to establish clear structure-activity relationships. Elucidating their specific molecular targets and mechanisms of action will be critical for their further development as therapeutic candidates.

Application Notes and Protocols for the Synthesis of Derivatives from 3-Bromo-5-(methoxymethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various derivatives from the versatile building block, 3-Bromo-5-(methoxymethyl)pyridine. This compound serves as a key intermediate in the development of novel molecules for pharmaceutical and materials science applications. The methodologies detailed herein focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a diverse range of functional groups at the 3-position of the pyridine ring.

Introduction to 3-Bromo-5-(methoxymethyl)pyridine in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The substitution pattern on the pyridine ring is crucial for modulating the physicochemical properties, pharmacokinetic profile, and biological activity of a molecule. 3-Bromo-5-(methoxymethyl)pyridine offers a strategic platform for derivatization. The bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties. The methoxymethyl group at the 5-position can influence solubility, metabolic stability, and interactions with biological targets. Derivatives of substituted pyridines have shown a wide range of biological activities, including but not limited to anticancer, anti-malarial, and antimicrobial effects.[1][2][3]

Key Synthetic Transformations

The primary strategies for the derivatization of 3-Bromo-5-(methoxymethyl)pyridine involve palladium-catalyzed cross-coupling reactions. These methods are favored for their high efficiency, functional group tolerance, and broad substrate scope.

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the synthesis of 3-aryl and 3-heteroaryl-5-(methoxymethyl)pyridines.

-

Sonogashira Coupling: For the formation of C-C triple bonds, leading to 3-alkynyl-5-(methoxymethyl)pyridines.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding 3-amino-5-(methoxymethyl)pyridine derivatives.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions and yields for palladium-catalyzed cross-coupling reactions of various bromopyridine substrates, providing a reference for the derivatization of 3-Bromo-5-(methoxymethyl)pyridine.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 70-95 | General and reliable for a wide range of substrates. |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 8-16 | 65-90 | Effective for electron-rich and electron-deficient boronic acids. |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 12-24 | 80-98 | Excellent for sterically hindered substrates. |

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or DIPA | THF or DMF | RT - 60 | 2-24 | 75-95 | Classical conditions, widely applicable. |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 50 | 4-12 | 80-98 | Highly efficient for a variety of alkynes. |

| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 70-90 | Copper-free conditions, good for sensitive substrates. |

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | 12-24 | 70-95 | Effective for a broad range of primary and secondary amines. |

| Pd(OAc)₂ | XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane or Toluene | 90-120 | 12-24 | 75-98 | Highly active catalyst system for challenging couplings. |

| [Pd(allyl)Cl]₂ | RuPhos | K₂CO₃ | t-BuOH or Dioxane | 80-110 | 12-24 | 70-90 | Good for coupling with a variety of N-heterocycles. |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of derivatives from 3-Bromo-5-(methoxymethyl)pyridine. These protocols are based on established literature procedures for analogous substrates and should be adapted and optimized for specific target molecules.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-(methoxymethyl)pyridine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Bromo-5-(methoxymethyl)pyridine with an arylboronic acid.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2-3 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To an oven-dried round-bottom flask, add 3-Bromo-5-(methoxymethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).

-

Add Pd(dppf)Cl₂ (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v) to achieve a substrate concentration of 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-(methoxymethyl)pyridine.

Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-5-(methoxymethyl)pyridine

This protocol outlines a general procedure for the Sonogashira coupling of 3-Bromo-5-(methoxymethyl)pyridine with a terminal alkyne.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-5 mol%)

-

Copper(I) iodide (CuI) (2-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous)

-

Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add 3-Bromo-5-(methoxymethyl)pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF or DMF, followed by anhydrous triethylamine or diisopropylamine (2-3 eq.).

-

Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 3-alkynyl-5-(methoxymethyl)pyridine.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-(methoxymethyl)pyridine Derivatives

This protocol provides a general method for the Buchwald-Hartwig amination of 3-Bromo-5-(methoxymethyl)pyridine with a primary or secondary amine.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine

-

Amine (1.1 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a suitable Buchwald ligand (e.g., XPhos) (2-6 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 eq.), the phosphine ligand (0.03 eq.), and the base (e.g., NaOtBu, 1.5 eq.) to a dry Schlenk tube.

-

Add anhydrous toluene or dioxane.

-

Add 3-Bromo-5-(methoxymethyl)pyridine (1.0 eq.) and the amine (1.2 eq.).

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-5-(methoxymethyl)pyridine derivative.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in these application notes.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for 3-Bromo-5-(methoxymethyl)pyridine in Medicinal Chemistry